N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide
Description
N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide: is a complex organic compound that belongs to the benzoxazin family This compound is characterized by its unique structure, which includes a benzoxazin ring fused with a cyclopentene ring and a carboxamide group
Properties
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-12-7-6-11(8-13(12)20-9-14(17)18)16-15(19)10-4-2-3-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYKHSFXMNQYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C3CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazin ring, which can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative. The cyclopentene ring is then introduced through a cyclization reaction, followed by the addition of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzoxazin ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazin ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxamide group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- N-(2-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide
- N-(4-methyl-3-oxo-1,4-benzoxazin-2-yl)cyclopent-3-ene-1-carboxamide
- N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)cyclopent-3-ene-1-carboxamide
Uniqueness: N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)cyclopent-3-ene-1-carboxamide is unique due to the specific position of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. The presence of the cyclopentene ring also adds to its distinctiveness, potentially affecting its overall stability and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
